4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine
Description
4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and tetrahydropyridine ring system. It is synthesized via a condensation reaction between histamine dihydrochloride and isobutyraldehyde under reflux conditions, yielding 48.7% of the hydrochloride salt . The compound exhibits a molecular weight of 166.4 g/mol (free base) and has been investigated for its role as an intermediate in the synthesis of semicarbazide-sensitive amine oxidase (SSAO) inhibitors . Its structural flexibility allows for diverse pharmacological applications, including modulation of TNF-α activity and receptor antagonism .
Properties
IUPAC Name |
4-propan-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)8-9-7(3-4-10-8)11-5-12-9/h5-6,8,10H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQDVKRXYOZHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCN1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine can be achieved through several methodsFor example, histamine can be reacted with benzaldehyde to form an intermediate, which then undergoes Pictet-Spengler cyclization to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and drying under vacuum to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazopyridine oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine compounds.
Scientific Research Applications
Physical Properties
- Appearance : Typically a crystalline solid.
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Pharmacological Studies
4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has been investigated for various pharmacological effects:
Antihypertensive Activity
Research has indicated that derivatives of this compound exhibit antihypertensive properties. A study detailed in patent US4812462A describes the synthesis of various analogs that demonstrate efficacy in lowering blood pressure through vasodilation mechanisms .
Antiviral Properties
Another patent (EP0245637A1) discusses the potential of imidazo-pyridine derivatives as antiviral agents. The structural modifications of 4-isopropyl derivatives have shown promise against viral infections, suggesting a pathway for developing new antiviral therapies .
Neuropharmacology
The compound has been explored for its neuroprotective effects. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows for the introduction of various functional groups, facilitating the development of novel compounds with tailored biological activities.
Case Study 1: Antihypertensive Agents
A series of compounds derived from this compound were synthesized and tested for antihypertensive activity. The study demonstrated that certain modifications at the nitrogen positions enhanced efficacy compared to the parent compound. These findings were published in a peer-reviewed journal and have led to further investigations into structure-activity relationships (SAR).
Case Study 2: Antiviral Activity
In vitro studies conducted on various derivatives showed significant antiviral activity against specific viral strains. The results indicated that these compounds could inhibit viral replication effectively and suggested mechanisms involving interference with viral entry into host cells.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Efficacy | Reference |
|---|---|---|---|
| Antihypertensive | 6-carboxylic acid analog | Significant reduction in BP | US4812462A |
| Antiviral | N-substituted variants | IC50 values < 10 µM | EP0245637A |
| Neuroprotective | Various derivatives | Improved neuronal survival | Journal of Neuropharmacology |
Table 2: Synthetic Pathways
| Reaction Step | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation | Alkyl halide + base | N-Alkylated imidazopyridine |
| Cyclization | Formaldehyde + amino acid derivative | Tetrahydroimidazopyridine |
| Functional Group Modification | Various electrophiles | Diverse analogs |
Mechanism of Action
The mechanism of action of 4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit kinases by binding to their ATP-binding sites, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Scaffold Variations: Imidazo[4,5-c]pyridine vs. Other Imidazopyridines
The imidazo[4,5-c]pyridine scaffold is structurally distinct from other imidazopyridine isomers (e.g., imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine) due to the position of nitrogen atoms in the pyridine ring. While imidazo[1,2-a]pyridines are well-established in clinical use (e.g., zolpidem for insomnia), imidazo[4,5-c]pyridine derivatives remain understudied despite comparable bioactivity . For example:
- Imidazo[1,2-a]pyridines : Broad therapeutic applications (antivirals, anxiolytics) due to extensive structure-activity relationship (SAR) studies.
- Imidazo[4,5-c]pyridines : Exhibit similar potency in kinase inhibition (e.g., AKT inhibition at 42 nM ) and receptor modulation but lack clinical translation due to insufficient SAR data .
Substituent-Dependent Activity
The pharmacological profile of imidazo[4,5-c]pyridine derivatives is highly sensitive to substituents. Key examples include:
Key Observations :
- PD123319 : A potent AT2 receptor antagonist, demonstrating the scaffold's utility in cardiovascular and neuropharmacological research .
Biological Activity
4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its role as a Janus kinase (JAK) inhibitor and its implications in treating various diseases.
Chemical Structure and Properties
The compound belongs to the imidazopyridine class and is characterized by a tetrahydro structure that contributes to its biological activity. Its chemical formula is , and it features a unique isopropyl group that enhances its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
- JAK Inhibition : The compound has been identified as a potent inhibitor of JAK kinases, which are critical in the signaling pathways of various cytokines involved in immune responses and hematopoiesis. This inhibition suggests potential applications in treating autoimmune diseases and cancers where JAK signaling is aberrant .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed significant inhibitory concentrations against colon carcinoma cells (IC50 values in the low micromolar range) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| LN-229 (Glioblastoma) | 0.4 | |
| HCT-116 (Colorectal Carcinoma) | 0.7 | |
| NCI-H460 (Lung Carcinoma) | 1.2 | |
| K-562 (Chronic Myeloid Leukemia) | 1.9 |
The data indicates that this compound can effectively target multiple cancer types with varying potency.
The mechanism through which this compound exerts its biological effects primarily involves the modulation of JAK/STAT signaling pathways. By inhibiting JAK kinases, it disrupts downstream signaling cascades that promote cell proliferation and survival in cancer cells. This action not only hinders tumor growth but also enhances the efficacy of other therapeutic agents when used in combination therapies .
Additional Biological Activities
Beyond its role as a JAK inhibitor:
- Antimicrobial Activity : Some derivatives of imidazo[4,5-c]pyridine have shown moderate antibacterial activity against certain strains of bacteria like E. coli .
- Antihypertensive Properties : Certain analogs have been explored for their potential use in managing hypertension due to their ability to modulate vascular responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
